molecular formula C9H6BrNO3 B1529942 4-Bromo-2-cyano-3-methoxybenzoic acid CAS No. 1807208-82-7

4-Bromo-2-cyano-3-methoxybenzoic acid

Cat. No.: B1529942
CAS No.: 1807208-82-7
M. Wt: 256.05 g/mol
InChI Key: ADNHRYBMGLMFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-cyano-3-methoxybenzoic acid is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of a bromine atom, a cyano group, and a methoxy group attached to a benzene ring. This compound is a white crystalline powder and is commonly used in various fields of scientific research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyano-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-cyano-3-methoxybenzoic acid. The reaction conditions often involve the use of bromine or a bromine-containing reagent in the presence of a catalyst or under specific temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process might include the use of automated reactors and stringent quality control measures to maintain consistency in the product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyano-3-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, or the methoxy group can be oxidized to a carbonyl group.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

4-Bromo-2-cyano-3-methoxybenzoic acid is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyano-3-methoxybenzoic acid involves its interaction with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic reactions, respectively, affecting various biochemical pathways. The methoxy group can influence the compound’s solubility and reactivity, making it a versatile tool in chemical and biological studies .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-cyano-2-methoxybenzoic acid: Similar structure but different positioning of functional groups.

    4-Bromo-3-methoxybenzoic acid: Lacks the cyano group, affecting its reactivity and applications.

Uniqueness

4-Bromo-2-cyano-3-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized research applications where precise molecular interactions are required.

Properties

IUPAC Name

4-bromo-2-cyano-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-8-6(4-11)5(9(12)13)2-3-7(8)10/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNHRYBMGLMFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C#N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-cyano-3-methoxybenzoic acid
Reactant of Route 2
4-Bromo-2-cyano-3-methoxybenzoic acid
Reactant of Route 3
4-Bromo-2-cyano-3-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-cyano-3-methoxybenzoic acid
Reactant of Route 5
4-Bromo-2-cyano-3-methoxybenzoic acid
Reactant of Route 6
4-Bromo-2-cyano-3-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.